REACTION_SMILES
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[CH2:42]([Cl:43])[Cl:44].[CH3:4][C:5]([O:6][C:7](=[O:8])[CH3:9])=[O:10].[CH:1](=[O:2])[OH:3].[CH:35]([O:36][CH:37]([CH3:38])[CH3:39])([CH3:40])[CH3:41].[NH2:11][c:12]1[cH:13][o:14][c:15]2[c:16]([c:17]1=[O:18])[cH:19][c:20]([O:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)[c:21]([NH:23][S:24](=[O:25])(=[O:26])[CH3:27])[cH:22]2>>[CH:1](=[O:2])[NH:11][c:12]1[cH:13][o:14][c:15]2[c:16]([c:17]1=[O:18])[cH:19][c:20]([O:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)[c:21]([NH:23][S:24](=[O:25])(=[O:26])[CH3:27])[cH:22]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Nc1cc2occ(N)c(=O)c2cc1Oc1ccccc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1cc2occ(NC=O)c(=O)c2cc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |